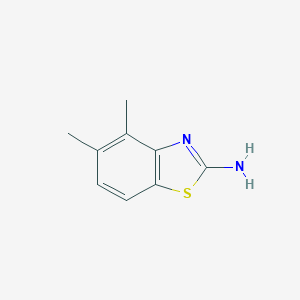

4,5-Dimethyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

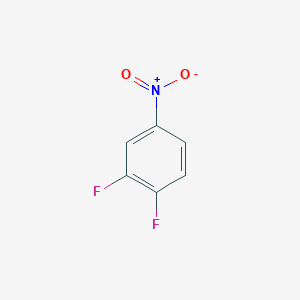

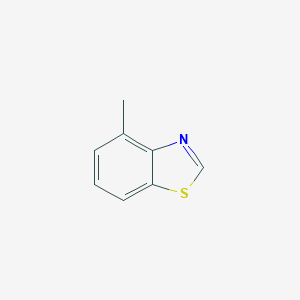

The compound 4,5-Dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes methyl groups at the 4 and 5 positions of the benzothiazole ring, which can influence its chemical and physical properties.

Synthesis Analysis

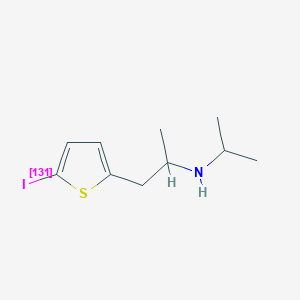

The synthesis of benzothiazole derivatives often involves condensation reactions. For example, a related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . This suggests that similar methods could potentially be applied to synthesize 4,5-Dimethyl-1,3-benzothiazol-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a five-membered thiazole ring fused to a benzene ring. The addition of methyl groups at specific positions can affect the planarity and electronic distribution within the molecule. For instance, a related compound with a planar five-membered ring was reported, which was stabilized by an intramolecular hydrogen bond . This indicates that the molecular structure of 4,5-Dimethyl-1,3-benzothiazol-2-amine may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, a chlorine atom was substituted by an amino group . This demonstrates the reactivity of the thiazole moiety towards nucleophilic substitution, which could be relevant for the chemical reactions of 4,5-Dimethyl-1,3-benzothiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by substituents on the rings. For instance, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation, and between 3.02 and 4.72 for the second protonation . These values are indicative of the acidity of the compound and can provide insights into the behavior of 4,5-Dimethyl-1,3-benzothiazol-2-amine in different environments.

Aplicaciones Científicas De Investigación

1. Antibacterial Agents

- Methods of Application: The synthesis involved hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions under relatively milder conditions using dimethyl formamide as a solvent .

- Results: Compounds exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM. Among all tested compounds, one possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM .

2. Pharmacological Properties

- Summary of Application: Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory, antiviral, and antitubercular activities .

- Results: The results or outcomes obtained also vary widely, but in general, benzothiazole derivatives have shown promising results in a variety of pharmacological applications .

3. Anticancer Agents

- Summary of Application: Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity. A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .

- Results: Phortress (NSC 710305) is the lead compound from this work. This agent has demonstrated activity against breast tumors, regardless of estrogen receptor status, and against ovarian, renal, lung, and colon cancer cells .

4. Antidiabetic Agents

- Summary of Application: Benzothiazole derivatives have been used for the treatment of diabetes .

- Results: The results or outcomes obtained also vary widely, but in general, benzothiazole derivatives have shown promising results in a variety of pharmacological applications .

5. Antiepileptic Drugs

- Summary of Application: Benzothiazole derivatives have been used as antiepileptic drugs .

- Results: The results or outcomes obtained also vary widely, but in general, benzothiazole derivatives have shown promising results in a variety of pharmacological applications .

6. Anti-Parkinson’s Disease

Propiedades

IUPAC Name |

4,5-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJVZJPXCSIEQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)

![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)